molecular formula C3H9ClN2O B13841788 N-Hydroxy-9H-fluoren-2-amine; 2-(Hydroxyamino)fluorene; N-2-Fluorenylhydroxylamine; N-Hydroxy-2-aminofluorene; N-Hydroxy-2-fluorenamine

N-Hydroxy-9H-fluoren-2-amine; 2-(Hydroxyamino)fluorene; N-2-Fluorenylhydroxylamine; N-Hydroxy-2-aminofluorene; N-Hydroxy-2-fluorenamine

Cat. No.: B13841788
M. Wt: 127.59 g/mol
InChI Key: FIAINKIUSZGVGX-QQAVFRBQSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hydroxy-9H-fluoren-2-amine can be synthesized through several methods. One common approach involves the reduction of nitrofluorene derivatives. For example, the reduction of 2-nitrofluorene using sodium borohydride in methanol and water at temperatures ranging from 0 to 50°C yields N-Hydroxy-9H-fluoren-2-amine . Another method involves the use of hydrogen and triethylamine in ethanol and water at 110°C in an autoclave .

Industrial Production Methods

Industrial production methods for N-Hydroxy-9H-fluoren-2-amine are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-9H-fluoren-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the amino and hydroxyl groups on the fluorene ring.

Common Reagents and Conditions

    Oxidation: Oxidation of N-Hydroxy-9H-fluoren-2-amine can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Substitution reactions can occur at the amino or hydroxyl groups, often using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce various aminofluorene compounds.

Mechanism of Action

The mechanism of action of N-Hydroxy-9H-fluoren-2-amine involves its interaction with various molecular targets and pathways. One key mechanism is its role as a substrate for flavin-dependent N-hydroxylating enzymes, which catalyze the formation of N-hydroxy compounds. These enzymes activate molecular oxygen and transfer it to the amino group of the compound, resulting in the formation of N-hydroxy derivatives . This process is important in the biosynthesis of secondary metabolites and the detoxification of xenobiotics.

Comparison with Similar Compounds

N-Hydroxy-9H-fluoren-2-amine can be compared with other similar compounds, such as:

N-Hydroxy-9H-fluoren-2-amine is unique due to the presence of both an amino and a hydroxyl group on the fluorene ring, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C3H9ClN2O

Molecular Weight

127.59 g/mol

IUPAC Name

(2S)-2-amino-3,3,3-trideuteriopropanamide;hydrochloride

InChI

InChI=1S/C3H8N2O.ClH/c1-2(4)3(5)6;/h2H,4H2,1H3,(H2,5,6);1H/t2-;/m0./s1/i1D3;

InChI Key

FIAINKIUSZGVGX-QQAVFRBQSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@@H](C(=O)N)N.Cl

Canonical SMILES

CC(C(=O)N)N.Cl

Origin of Product

United States

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